molecular formula C17H28N6O2 B7096200 tert-butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate

tert-butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate

Cat. No.: B7096200
M. Wt: 348.4 g/mol
InChI Key: NKSGLJHNWYDZPJ-XNJGSVPQSA-N
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Description

Tert-butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate is a useful research compound. Its molecular formula is C17H28N6O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-16(2,3)25-15(24)18-13-6-8-22(10-13)14-19-20-21-23(14)11-17-7-4-5-12(17)9-17/h12-13H,4-11H2,1-3H3,(H,18,24)/t12-,13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSGLJHNWYDZPJ-XNJGSVPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=NN2CC34CCCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=NN2C[C@@]34CCC[C@@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: Synthesis of tert-Butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate often involves multi-step organic synthesis. Initial steps might include the preparation of intermediate bicyclo[3.1.0]hexane derivatives, which can then be linked to tetrazole and pyrrolidine moieties. The final step usually involves introducing the tert-butyl carbamate group under specific conditions to protect the amine functionality.

  • Industrial Production Methods: For large-scale production, optimization of reaction conditions such as temperature, pressure, and choice of catalysts is crucial. Continuous flow chemistry might be employed to improve yield and reduce production costs.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo a variety of chemical reactions, including:

    • Oxidation: : The molecule's functional groups allow for selective oxidation reactions.

    • Reduction: : Specific conditions can reduce certain parts of the molecule without affecting the entire structure.

    • Substitution: : The presence of multiple functional groups facilitates nucleophilic and electrophilic substitution reactions.

  • Common Reagents and Conditions: Common reagents might include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Reaction conditions such as temperature control and the use of solvents like dichloromethane can significantly influence reaction outcomes.

  • Major Products: Depending on the reaction conditions, major products could include various modified derivatives of the original compound, retaining its core structural framework.

Scientific Research Applications

  • In chemistry, tert-Butyl N-[(3R)-1-[1-[[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methyl]tetrazol-5-yl]pyrrolidin-3-yl]carbamate serves as a valuable intermediate in synthesizing complex organic molecules.

  • In biology, its unique structure can be utilized in designing biomolecules for research and drug discovery.

  • In medicine, it might be explored for its potential pharmacological properties, including binding affinity to specific receptors or enzymes.

  • In industry, its applications could extend to the production of specialty chemicals or advanced materials.

Mechanism of Action: The compound's mechanism of action is likely tied to its interaction with specific molecular targets. Its structural components enable binding to certain proteins or enzymes, influencing biological pathways. The bicyclo[3.1.0]hexanyl group might play a critical role in its binding affinity, while the tetrazole and pyrrolidine moieties contribute to its overall biological activity.

Comparison with Similar Compounds: this compound can be compared to similar compounds, such as those containing different bicyclo or tetrazole derivatives. Its uniqueness lies in the specific arrangement and combination of these groups, which might offer distinct advantages in terms of reactivity or biological activity. Similar compounds might include derivatives of bicyclo[3.1.0]hexane or pyrrolidine, each presenting different properties and applications.

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